2-Amino-5-fluoro-4-iodobenzoic acid

Physicochemical profiling Ionisation state Bioavailability prediction

Researchers developing novel HDAC inhibitors often encounter crowded IP space and limited freedom-to-operate with common 2-aminobenzamide scaffolds. 2-Amino-5-fluoro-4-iodobenzoic acid (CAS 2092516-09-9) addresses this by providing a patent-differentiated, para-iodo orientation for Sonogashira/Suzuki diversification. • Orthogonal reactivity: -COOH (amide coupling), -NH₂ (acylation), -I (cross-coupling) enable sequential library synthesis without protecting-group manipulation. • pKa 4.42±0.10 tunes carboxylate ionization distinctly from the 4-fluoro-5-iodo isomer (pKa 4.53), offering finer control over salt-bridge interactions at physiological pH. • Heavy/light halogen pair (I/F) supports halogen-bonding probe design for SPR and biolayer interferometry. Bulk and custom quantities available.

Molecular Formula C7H5FINO2
Molecular Weight 281.02 g/mol
Cat. No. B15199706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-4-iodobenzoic acid
Molecular FormulaC7H5FINO2
Molecular Weight281.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)I)N)C(=O)O
InChIInChI=1S/C7H5FINO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)
InChIKeyHKRRULVJICTFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoro-4-iodobenzoic Acid: A Halogenated Building Block for Medicinal Chemistry


2-Amino-5-fluoro-4-iodobenzoic acid (CAS 2092516-09-9) is a polysubstituted benzoic acid scaffold bearing an ortho-amino group, a meta-fluoro substituent, and a para-iodo substituent relative to the carboxylic acid . With a molecular formula of C₇H₅FINO₂ and a molecular weight of 281.02 g/mol, this compound belongs to the class of halogenated anthranilic acid derivatives used as versatile synthetic intermediates in medicinal chemistry . The presence of three chemically orthogonal functional groups—a carboxylic acid, a primary aniline, and an aryl iodide—enables sequential chemoselective transformations, including amide coupling, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, making this scaffold uniquely suited for diversity-oriented synthesis and structure-activity relationship (SAR) exploration .

Why This Isomer Cannot Be Replaced by Regional Isomers or Mono-Halogenated Analogs


Although 2-amino-5-fluoro-4-iodobenzoic acid shares the same empirical formula and molecular weight (C₇H₅FINO₂, 281.02 g/mol) with its regional isomer 2-amino-4-fluoro-5-iodobenzoic acid (CAS 231278-08-3), the positional permutation of fluorine and iodine substituents on the benzene ring produces measurably distinct physicochemical properties that preclude generic interchange in structure-activity contexts . The predicted pKa of the carboxylic acid differs by approximately 0.11 log units between the two isomers (4.42 ± 0.10 vs. 4.53 ± 0.10), reflecting differences in the local electronic environment that can alter ionisation state at physiological pH and consequently affect binding interactions, solubility, and permeability . Furthermore, the differential placement of the aryl iodide—para to the carboxylic acid in this compound versus meta in the isomer—dictates the vector of downstream cross-coupling derivatization, meaning that substitution with the incorrect isomer would route the synthetic pathway to a different chemical space entirely, potentially invalidating an entire SAR campaign .

Quantitative Differentiation Versus Closest Analogs


Carboxylic Acid pKa Shift Versus Regional Isomer

The predicted acid dissociation constant (pKa) of 2-amino-5-fluoro-4-iodobenzoic acid is 4.42 ± 0.10, compared to 4.53 ± 0.10 for its regional isomer 2-amino-4-fluoro-5-iodobenzoic acid . This ΔpKa of 0.11 units, while modest, corresponds to a difference of approximately 22% in the ratio of ionised to neutral species at pH 4.42. The more acidic character of this isomer, attributed to the electron-withdrawing effect of the para-iodo substituent acting through the aromatic ring on the carboxylic acid, may translate to measurably different logD values at intestinal pH (6.8–7.4) and consequently divergent permeability characteristics .

Physicochemical profiling Ionisation state Bioavailability prediction

Boiling Point Differential and Intermolecular Interactions

The predicted normal boiling point of 2-amino-5-fluoro-4-iodobenzoic acid is 381.9 ± 42.0 °C, which is 6.1 °C lower than the 388.0 ± 42.0 °C predicted for the 4-fluoro-5-iodo isomer . This difference, while within the margin of error of the predictive method, is consistent with the altered hydrogen-bonding network arising from the distinct placement of halogen atoms. The lower boiling point suggests marginally weaker intermolecular interactions in the condensed phase, which can influence sublimation behaviour, thermal stability during storage, and compatibility with high-temperature reaction conditions .

Thermophysical properties Purification Formulation development

Divergent Patent Footprint in HDAC Inhibition

A patent landscape analysis reveals a striking divergence: the regional isomer 2-amino-4-fluoro-5-iodobenzoic acid (CAS 231278-08-3) is explicitly claimed as an intermediate or substructure in at least four patent families (AU-2013246278-B2, CN-104364237-B, EP-2836484-A1/B1, ES-2630062-T3) directed toward histone deacetylase (HDAC) inhibitors, with a priority date of 2012-04-10 . In contrast, the 5-fluoro-4-iodo isomer (CAS 2092516-09-9) does not appear in these HDAC patent filings, indicating that the specific spatial arrangement of halogens in this compound has not been exploited in the HDAC inhibitor chemical space. This negative evidence constitutes a freedom-to-operate differentiator: researchers seeking novel HDAC chemotypes that fall outside existing patent claims may preferentially select this isomer to mitigate IP risk .

Histone deacetylase inhibition Epigenetic drug discovery Intellectual property landscape

pKa Differentiation from Mono-Halogenated Analogs

The carboxylic acid pKa of 2-amino-5-fluoro-4-iodobenzoic acid (4.42 ± 0.10) is significantly elevated relative to 2-amino-5-fluorobenzoic acid (pKa = 1.86 ± 0.10) , reflecting the replacement of the electron-withdrawing para-iodo group—which exerts a -I effect that acidifies the carboxylic acid—with a hydrogen atom. Conversely, the pKa of this compound is lower than that of 2-amino-5-iodobenzoic acid (pKa = 4.59 ± 0.10) and 2-amino-4-iodobenzoic acid (pKa = 4.76 ± 0.10) , consistent with the additional electron-withdrawing influence of the meta-fluoro substituent. This positions the 5-fluoro-4-iodo substitution pattern at a pKa value that is intermediate between mono-fluorinated and mono-iodinated analogs, offering a precisely tunable ionisation state that none of the mono-halogenated comparators can replicate .

pKa tuning Hydrogen-bond donor/acceptor modulation Halogen bonding

Optimal Procurement Scenarios Based on Evidenced Differentiation


SAR Campaigns Requiring para-Iodo Cross-Coupling with pKa Tuning

In lead optimisation programs where the aryl iodide serves as a synthetic handle for Sonogashira, Suzuki, or Buchwald-Hartwig couplings, the para-iodo orientation of 2-amino-5-fluoro-4-iodobenzoic acid (CAS 2092516-09-9) provides a well-precedented vector for C–C and C–N bond formation . The pKa of 4.42 positions the carboxylate at a distinct ionisation window relative to the 4-fluoro-5-iodo isomer (pKa 4.53), enabling researchers to fine-tune the protonation state of conjugates without altering the halogenation pattern . This is particularly relevant when the carboxylic acid is retained in the final bioactive molecule and contributes to target engagement via salt-bridge or hydrogen-bond interactions whose strength is pH-dependent.

Novel HDAC Inhibitors with an Unencumbered IP Position

The absence of 2-amino-5-fluoro-4-iodobenzoic acid from the major HDAC inhibitor patent families—in contrast to its 4-fluoro-5-iodo isomer, which features prominently in patents from 2012 onward—makes this compound a strategically attractive starting material for medicinal chemistry teams seeking to pioneer novel HDAC chemotypes without infringing on the crowded IP space occupied by 2-aminobenzamide-based HDAC inhibitors . Procurement of this isomer specifically, rather than the patent-encumbered alternative, may simplify freedom-to-operate clearance during later-stage development.

Chemical Probe Design Exploiting Halogen Bonding

The simultaneous presence of a heavy halogen (iodine) capable of forming strong halogen bonds and a lighter halogen (fluorine) that modulates electronic properties without dominating halogen-bonding interactions makes this compound a privileged scaffold for designing chemical probes that interrogate halogen-bonding contributions to ligand–protein recognition . The ortho-amino group provides a convenient derivatisation point for installing fluorescent reporters, biotin tags, or photoaffinity labels, while the carboxylic acid can be used for surface immobilisation in SPR or biolayer interferometry experiments.

Diversity-Oriented Synthesis with Orthogonal Functional Groups

The three chemically distinct functional groups—carboxylic acid, primary aniline, and aryl iodide—afford orthogonal reactivity that can be exploited in parallel synthesis workflows. The carboxylic acid can be amidated without affecting the aniline (using EDC/HOBt chemistry at pH ~6–7), the aniline can be acylated or reductively alkylated independently, and the aryl iodide can undergo palladium-catalysed cross-coupling as a final diversification step . This sequential derivatisation capacity, combined with a pKa that is tuned away from both the mono-fluoro (1.86) and mono-iodo (4.59–4.76) extremes, makes this compound particularly well-suited for generating compound libraries with controlled physicochemical property distributions .

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